Cas no 19241-17-9 (3,4-dimethylphenyl isothiocyanate)

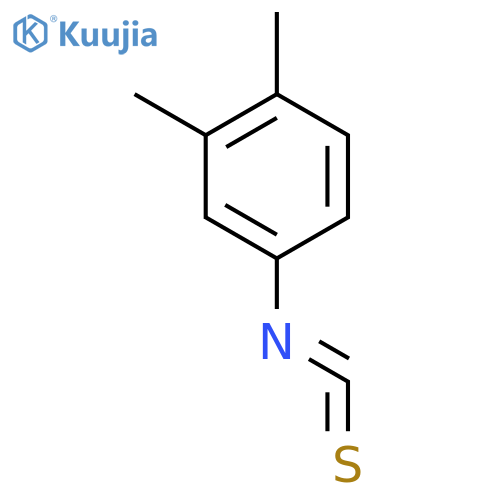

19241-17-9 structure

商品名:3,4-dimethylphenyl isothiocyanate

3,4-dimethylphenyl isothiocyanate 化学的及び物理的性質

名前と識別子

-

- Benzene,4-isothiocyanato-1,2-dimethyl-

- 4-isothiocyanato-1,2-dimethylbenzene

- 3,4-Dimethylisothiocyanatobenzene

- 3,4-DIMETHYLPHENYL ISOTHIOCYANATE

- 3,4-Dimethylphenyl isothiocyate, 99%

- Z56944511

- FT-0614383

- MFCD00031536

- J-802103

- AKOS000115252

- 19241-17-9

- JFSHJWKBNJMGOK-UHFFFAOYSA-N

- SCHEMBL3036837

- 4-Isothiocyanato-1,2-dimethylbenzene #

- EN300-01229

- FS-4352

- DTXSID50172827

- 3,4-Xylyl isothiocyanate

- A813567

- SY062516

- 3,4-Dimethylphenylisothiocyanate

- Benzene, 4-isothiocyanato-1,2-dimethyl-

- STL358506

- DB-021946

- 3,4-dimethylphenyl isothiocyanate

-

- MDL: MFCD00031536

- インチ: InChI=1S/C9H9NS/c1-7-3-4-9(10-6-11)5-8(7)2/h3-5H,1-2H3

- InChIKey: JFSHJWKBNJMGOK-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=C(C=C1C)N=C=S

計算された属性

- せいみつぶんしりょう: 163.04600

- どういたいしつりょう: 163.046

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 44.4A^2

じっけんとくせい

- 色と性状: 自信がない

- 密度みつど: 1.08

- ふってん: 132°C/8mm

- フラッシュポイント: 124.9 °C

- 屈折率: 1.554

- PSA: 44.45000

- LogP: 3.03770

- ようかいせい: 自信がない

3,4-dimethylphenyl isothiocyanate セキュリティ情報

- 危険物輸送番号:2810

- 危険カテゴリコード: 20/21/22-36/37/38

- セキュリティの説明: S26-S36/37/39

-

危険物標識:

- セキュリティ用語:S26-36/37/39

- リスク用語:R20/21/22

- 危険レベル:IRRITANT, CORROSIVE

3,4-dimethylphenyl isothiocyanate 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

3,4-dimethylphenyl isothiocyanate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1239145-25g |

Benzene, 4-isothiocyanato-1,2-dimethyl- |

19241-17-9 | 99% | 25g |

$435 | 2024-06-07 | |

| abcr | AB145427-10 g |

3,4-Dimethylphenyl isothiocyanate, 97%; . |

19241-17-9 | 97% | 10 g |

€253.90 | 2023-07-20 | |

| TRC | D590948-5g |

3,4-dimethylphenyl isothiocyanate |

19241-17-9 | 5g |

$ 230.00 | 2022-06-05 | ||

| Enamine | EN300-01229-0.05g |

4-isothiocyanato-1,2-dimethylbenzene |

19241-17-9 | 95% | 0.05g |

$19.0 | 2023-05-03 | |

| Oakwood | 002554-25g |

3,4-Dimethylphenyl isothiocyanate |

19241-17-9 | 99% | 25g |

$165.00 | 2024-07-19 | |

| Enamine | EN007-0011-1g |

4-isothiocyanato-1,2-dimethylbenzene |

19241-17-9 | 95% | 1g |

$19.0 | 2023-10-28 | |

| Enamine | EN007-0011-10g |

4-isothiocyanato-1,2-dimethylbenzene |

19241-17-9 | 95% | 10g |

$105.0 | 2023-10-28 | |

| 1PlusChem | 1P002GE0-1g |

Benzene, 4-isothiocyanato-1,2-dimethyl- |

19241-17-9 | 95% | 1g |

$83.00 | 2023-12-19 | |

| Enamine | EN007-0011-0.1g |

4-isothiocyanato-1,2-dimethylbenzene |

19241-17-9 | 95% | 0.1g |

$19.0 | 2023-10-28 | |

| Enamine | EN007-0011-0.25g |

4-isothiocyanato-1,2-dimethylbenzene |

19241-17-9 | 95% | 0.25g |

$19.0 | 2023-10-28 |

3,4-dimethylphenyl isothiocyanate 関連文献

-

1. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Esteban E. Ureña-Benavides,Christopher L. Kitchens RSC Adv., 2012,2, 1096-1105

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

19241-17-9 (3,4-dimethylphenyl isothiocyanate) 関連製品

- 40046-30-8(3,5-Dimethylphenyl isothiocyanate)

- 621-30-7(m-Tolyl isothiocyanate)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:19241-17-9)3,4-dimethylphenyl isothiocyanate

清らかである:99%

はかる:25g

価格 ($):232.0